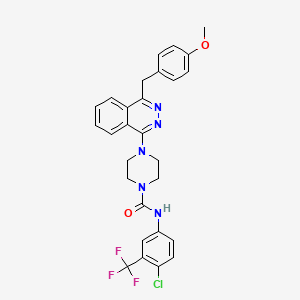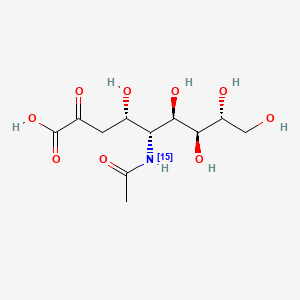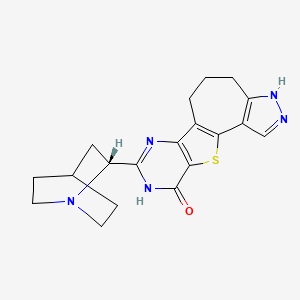
AMPA receptor antagonist-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMPA receptor antagonist-3 is a compound that inhibits the activity of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. AMPA receptor antagonists are of significant interest due to their potential therapeutic applications in neurological disorders such as epilepsy, depression, and neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor antagonist-3 typically involves the use of quinoxaline-2,3-dione derivatives. The synthetic route includes the following steps:
Formation of Quinoxaline Core: The reaction of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline core.
Functionalization: Introduction of various functional groups at specific positions on the quinoxaline ring to enhance the antagonist activity. This step often involves reactions such as nitration, reduction, and alkylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: For efficient separation and purification of the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the functional groups on the quinoxaline ring.
Substitution Products: Various substituted quinoxaline derivatives with enhanced antagonist activity.
科学研究应用
AMPA receptor antagonist-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of ionotropic glutamate receptors.
Biology: Helps in understanding the role of AMPA receptors in synaptic plasticity and memory formation.
Medicine: Potential therapeutic agent for treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting AMPA receptors.
作用机制
AMPA receptor antagonist-3 exerts its effects by binding to the ligand-binding domain of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing the binding of glutamate. This inhibition blocks the ion flow through the receptor, reducing neuronal excitation. The molecular targets include the GluA1-GluA4 subunits of the receptor, and the pathways involved are primarily related to synaptic transmission and plasticity.
相似化合物的比较
Perampanel: A non-competitive AMPA receptor antagonist used in the treatment of epilepsy.
GluA2 Antagonists: Compounds that specifically target the GluA2 subunit of AMPA receptors.
Uniqueness: AMPA receptor antagonist-3 is unique due to its specific binding affinity and selectivity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, making it a valuable tool for both research and therapeutic applications.
属性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-methyl-4-[(8R)-8-methyl-7-(1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H19N5O2S/c1-11-5-13(3-4-16(11)21)19-15-8-18-17(26-10-27-18)7-14(15)6-12(2)25(24-19)20-23-22-9-28-20/h3-5,7-9,12H,6,10,21H2,1-2H3/t12-/m1/s1 |
InChI 键 |
HCOJNYUPUOBYDH-GFCCVEGCSA-N |
手性 SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
规范 SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)



![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
